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Compound of Interest

Compound Name: ML230

Cat. No.: B15623331

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML230 (also known as SID 88095709) is a potent and selective small molecule inhibitor of the
ATP-binding cassette (ABC) transporter subfamily G member 2 (ABCG2), also known as breast
cancer resistance protein (BCRP). ABCG2 is a transmembrane protein that plays a crucial role
in multidrug resistance (MDR) in cancer by actively effluxing a wide range of chemotherapeutic
agents from cancer cells. Inhibition of ABCG2 can restore the sensitivity of resistant cancer
cells to these drugs, making ML230 a valuable tool for in vitro cancer research and a potential
lead compound for the development of novel anticancer therapies.

These application notes provide a summary of the in vitro applications of ML230, including
recommended concentrations for various cell-based assays and detailed experimental
protocols.

Data Presentation

The following tables summarize the quantitative data for ML230 in various in vitro assays,
providing a clear reference for designing experiments.

Table 1: In Vitro Activity of ML230
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Parameter Cell Line Value Assay Type Reference
ECso (ABCG2 Pheophorbide A NIH Probe
o HEK293-ABCG2  0.13 pM
Inhibition) Efflux Report
ECso (ABCB1 Calcein AM NIH Probe
o HEK293-ABCB1  4.65 pM
Inhibition) Efflux Report
36-fold for
o NIH Probe
Selectivity ABCG2 over -
Report
ABCB1
Table 2: Recommended Concentration Ranges for In Vitro Assays
Recommended
Assay Type Cell Line Concentration Notes
Range
ABCG2-
) To determine the ECso
overexpressing cells o
ABCG2 Efflux for the inhibition of a
o (e.g., HEK293- 0.1 uM - 10 pM -
Inhibition specific substrate's
ABCG2, NCI-
efflux.
H460/MX20)
) To be used in
Drug-resistant, L .
combination with an
o ABCG2-
Chemosensitization ) 0.5uM -5 uM ABCG2 substrate
overexpressing _
chemotherapeutic
cancer cells
agent.
i To determine the
o Various cancer and o o
Cytotoxicity ] 1puM -50 uM intrinsic cytotoxicity of
non-cancer cell lines
ML230.
) ] To investigate the
Signaling Pathway Relevant cancer cell
] ] 1puM-10 uM downstream effects of
Analysis lines o
ABCG?2 inhibition.
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Signaling Pathways

Inhibition of ABCG2 function by compounds like ML230 can indirectly impact cellular signaling
pathways that are regulated by or interact with ABCG2. Two key pathways implicated in the
regulation and function of ABCG2 are the PI3K/Akt and Hedgehog signaling pathways.

» PI3K/Akt Signaling Pathway: This pathway is a critical regulator of cell survival, proliferation,
and growth. Studies have shown that PI3K/Akt signaling can regulate the expression and
subcellular localization of ABCG2.[1][2][3][4][5] Inhibition of the PI3K/Akt pathway has been
shown to disrupt ABCG2-rich extracellular vesicles, thereby overcoming multidrug
resistance.[2][4] Therefore, inhibiting ABCG2 with ML230 may have synergistic effects when
combined with inhibitors of the PI3K/Akt pathway.

e Hedgehog Signaling Pathway: The Hedgehog pathway plays a crucial role in embryonic
development and its aberrant activation is implicated in several cancers. Evidence suggests
that ABCG2 is a direct transcriptional target of the Hedgehog signaling pathway.[6][7]
Inhibition of Hedgehog signaling can lead to decreased ABCG2 expression, suggesting that
targeting this pathway could be another strategy to overcome ABCG2-mediated drug
resistance.[6]

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b15623331?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23423781/
https://pubmed.ncbi.nlm.nih.gov/22342288/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6365707/
https://2024.sci-hub.se/1313/39064967b530b45c45b30f13b1a741ae/goler-baron2012.pdf
https://pubmed.ncbi.nlm.nih.gov/30664164/
https://pubmed.ncbi.nlm.nih.gov/22342288/
https://2024.sci-hub.se/1313/39064967b530b45c45b30f13b1a741ae/goler-baron2012.pdf
https://www.benchchem.com/product/b15623331?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3165099/
https://pubmed.ncbi.nlm.nih.gov/21625222/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3165099/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623331?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

PI3K/Akt Pathway

activates regulates
PI3K Akt ABCG2 Subcellular
Localization
ABCG?2 Function
Chemotherapeutic /’—
Drug ABCG2 Transporter Drug

Hedgehog Pathway

Hedgehog activates MO activates o upregulates ABCG2 Gene
Ligand Expression
® inhibits

© 2025 BenchChem. All rights reserved. 47 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623331?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Seed ABCG2-overexpressing
and parental cells in a 96-well plate

l

(Prepare serial dilutions of ML230,

positive control, and vehicle control

Treat cells with compounds

(30 min incubation)

Add Hoechst 33342 (5 uM)
to all wells

l

Incubate for 60 min at 37°C
(protected from light)

l

Wash cells twice with
ice-cold PBS

Measure intracellular fluorescence
(Plate Reader or Flow Cytometer)

Analyze data and determine ECso

Seed resistant and parental
) cancer cells in 96-well plates

l

Prepare drug solutions:
1. Chemo-agent (serial dilution)
2. ML230 (fixed concentration)
3. Combination of 1 and 2

Treat cells with prepared

drug solutions

Incubate for 72 hours at 37°C

l

Add cell viability reagent
(e.g., MTT)

Measure absorbance or
luminescence

Calculate ICso values and
fold-reversal of resistance
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [ML230: Application Notes and Protocols for In Vitro
Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15623331#ml230-concentration-for-in-vitro-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://pubmed.ncbi.nlm.nih.gov/23423781/
https://pubmed.ncbi.nlm.nih.gov/23423781/
https://pubmed.ncbi.nlm.nih.gov/22342288/
https://pubmed.ncbi.nlm.nih.gov/22342288/
https://pubmed.ncbi.nlm.nih.gov/22342288/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6365707/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6365707/
https://2024.sci-hub.se/1313/39064967b530b45c45b30f13b1a741ae/goler-baron2012.pdf
https://pubmed.ncbi.nlm.nih.gov/30664164/
https://pubmed.ncbi.nlm.nih.gov/30664164/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3165099/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3165099/
https://pubmed.ncbi.nlm.nih.gov/21625222/
https://pubmed.ncbi.nlm.nih.gov/21625222/
https://pubmed.ncbi.nlm.nih.gov/21625222/
https://www.benchchem.com/product/b15623331#ml230-concentration-for-in-vitro-studies
https://www.benchchem.com/product/b15623331#ml230-concentration-for-in-vitro-studies
https://www.benchchem.com/product/b15623331#ml230-concentration-for-in-vitro-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15623331?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623331?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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